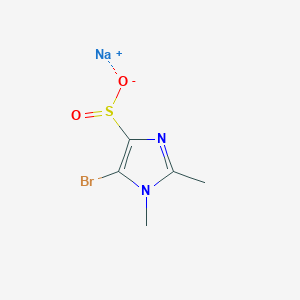
Sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, two methyl groups at the 1st and 2nd positions, and a sulfinate group at the 4th position. The sodium salt form enhances its solubility in water, making it useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate typically involves the bromination of 1,2-dimethylimidazole followed by sulfonation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The sulfonation step involves the reaction of the brominated intermediate with sodium sulfite under controlled conditions to introduce the sulfinate group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, including catalysts and dyes for solar cells.
Mécanisme D'action
The mechanism of action of sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate involves its interaction with specific molecular targets. The bromine and sulfinate groups play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Sodium 5-chloro-1,2-dimethyl-1H-imidazole-4-sulfinate
- Sodium 5-fluoro-1,2-dimethyl-1H-imidazole-4-sulfinate
- Sodium 5-iodo-1,2-dimethyl-1H-imidazole-4-sulfinate
Comparison: Sodium 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfinate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C5H6BrN2NaO2S |
|---|---|
Poids moléculaire |
261.07 g/mol |
Nom IUPAC |
sodium;5-bromo-1,2-dimethylimidazole-4-sulfinate |
InChI |
InChI=1S/C5H7BrN2O2S.Na/c1-3-7-5(11(9)10)4(6)8(3)2;/h1-2H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
HWDFTHIEXFADHI-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC(=C(N1C)Br)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


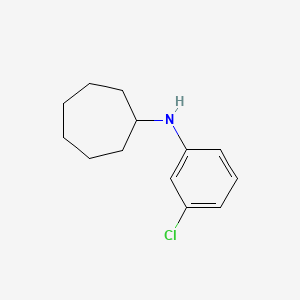
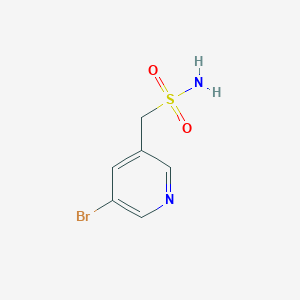
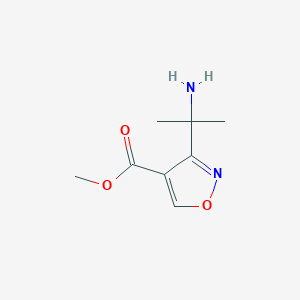
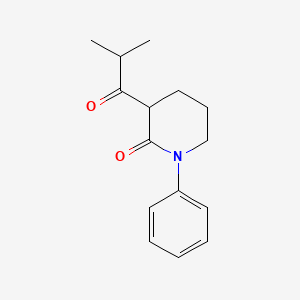
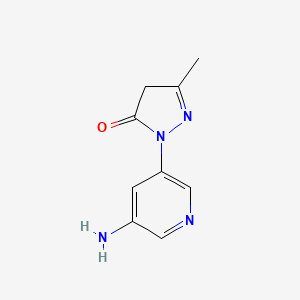
![1,6-Dimethyl-4-[2-(methylamino)ethoxy]-1,2-dihydropyridin-2-one](/img/structure/B13238874.png)
![Methyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13238882.png)
amine](/img/structure/B13238890.png)
![2-[(2,5-Dimethylphenyl)sulfanyl]acetaldehyde](/img/structure/B13238892.png)
![4-[(2-Chlorobenzyl)amino]butanoic acid](/img/structure/B13238899.png)
![8-Azaspiro[4.6]undecane](/img/structure/B13238904.png)
![3-(Methylsulfanyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13238906.png)
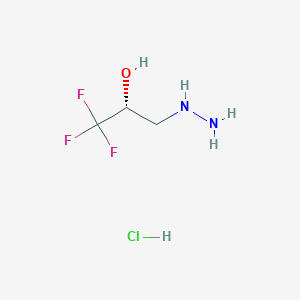
amine](/img/structure/B13238931.png)
